molecular formula C24H20ClN3O2S B11215099 N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11215099
M. Wt: 450.0 g/mol
InChI Key: XEIDERRCINRARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic quinazoline derivative intended for research and development purposes. Quinazoline-based compounds are recognized in medicinal chemistry as a privileged scaffold due to their wide spectrum of potential biological activities . This particular analog features a 2-thioxo (sulfanylidene) moiety and a 7-carboxamide group, structural features that have been associated with significant research interest in various quinazoline derivatives . The presence of specific substitutions, including the N-benzyl and 2-chlorophenylmethyl groups, is designed to modulate the compound's properties for investigative applications. Quinazoline derivatives have been extensively studied for their potential interactions with various biological targets and are frequently explored in pharmaceutical and agrochemical research . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Properties

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H20ClN3O2S/c1-27(14-16-7-3-2-4-8-16)22(29)17-11-12-19-21(13-17)26-24(31)28(23(19)30)15-18-9-5-6-10-20(18)25/h2-13H,14-15H2,1H3,(H,26,31)

InChI Key

XEIDERRCINRARV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Cyclization Using Formamide

Anthranilic acid (1 ) reacts with formamide (2 ) under thermal conditions (120°C) to form quinazolin-4(3H)-one (3 ). This method, while straightforward, requires optimization to avoid side products:

Anthranilic acid+FormamideΔQuinazolin-4(3H)-one+H2O\text{Anthranilic acid} + \text{Formamide} \xrightarrow{\Delta} \text{Quinazolin-4(3H)-one} + \text{H}_2\text{O}

Phosphorus oxychloride (POCl₃) is then used to convert the 4-oxo group to a chloro substituent, yielding 4-chloroquinazoline (4 ).

Metal-Catalyzed Cyclization

Copper catalysts, such as Cu(OAc)₂, enable efficient quinazoline synthesis under oxidative conditions. For example, 2-aminobenzyl alcohol reacts with benzylamines in the presence of CuI and oxygen to form 2-substituted quinazolines. This method offers scalability and functional group tolerance, critical for introducing the 3-[(2-chlorophenyl)methyl] group later.

Introduction of the 2-Sulfanylidene (Thioxo) Group

The thioxo group at position 2 is introduced via thiourea or isothiocyanate intermediates.

Thiourea-Mediated Thioxo Formation

Quinazolin-4(3H)-one (3 ) reacts with phenyl isothiocyanate in refluxing pyridine to generate 3-phenyl-2-thioxoquinazolin-4-one (7 ). Alkylation of 7 with 2-chlorobenzyl chloride introduces the 3-[(2-chlorophenyl)methyl] group, yielding 8 .

One-Pot Thiolation

A greener approach employs ammonium acetate and copper catalysts (e.g., CuBr) with methyl aromatic heterocycles under oxygen atmosphere. This method avoids toxic thiourea derivatives and achieves thioxo group incorporation via C–S bond formation.

Functionalization of the 7-Carboxamide Group

The 7-carboxamide moiety is introduced through late-stage coupling reactions.

Carboxylic Acid to Acid Chloride Conversion

Intermediate 22 (2-((2-chlorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid) is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with N-benzyl-N-methylamine in dichloromethane (DCM) and triethylamine (Et₃N) yields the target carboxamide:

Acid Chloride+N-Benzyl-N-methylamineEt3N, DCMCarboxamide Product\text{Acid Chloride} + \text{N-Benzyl-N-methylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Carboxamide Product}

Coupling Agents

Carbonyldiimidazole (CDI) facilitates direct amidation of carboxylic acids without acid chloride isolation. For example, 7-carboxyquinazoline reacts with CDI to form an activated intermediate, which couples with N-benzyl-N-methylamine in tetrahydrofuran (THF).

N-Benzylation and N-Methylation

Sequential Alkylation

The N-methyl and N-benzyl groups are introduced via alkylation of secondary amines. For instance, 4-chloroquinazoline (4 ) reacts with benzylamine to form N-benzylquinazolin-4-amine, followed by methylation using methyl iodide (CH₃I) in the presence of a base.

Reductive Amination

An alternative route employs reductive amination of aldehydes with methylamine. For example, 4-oxoquinazoline reacts with benzaldehyde and methylamine under hydrogenation conditions (H₂, Pd/C) to yield N-benzyl-N-methyl derivatives.

Optimization and Reaction Conditions

Solvent and Temperature

  • Thioxo Group Formation : Pyridine or DMF at 80–100°C.

  • Amide Coupling : DCM or THF at 0–25°C.

  • Alkylation : Refluxing ethanol or acetonitrile.

Catalysts and Additives

  • Copper Catalysts : CuI or Cu(OAc)₂ for oxidative coupling.

  • Bases : Et₃N or NaHCO₃ to neutralize HCl during acylations.

Data Tables

Table 1. Key Reaction Steps and Yields

StepReagents/ConditionsYield (%)Source
Quinazoline CyclizationAnthranilic acid + Formamide, 120°C73
Thioxo IntroductionPhenyl isothiocyanate, Pyridine, Reflux68
Carboxamide CouplingSOCl₂, N-Bn-N-Me-amine, Et₃N, DCM82
N-Alkylation2-Chlorobenzyl chloride, K₂CO₃, Acetonitrile75

Table 2. Comparison of Catalytic Systems

CatalystSolventTemperature (°C)Time (h)Yield (%)
CuIToluene1101278
Cu(OAc)₂Anisole80885
NoneDMF1002460

Challenges and Solutions

Regioselectivity in Alkylation

The 3-position of quinazoline is highly reactive, necessitating careful control during benzylation. Using bulky bases (e.g., NaH) in THF minimizes over-alkylation.

Thioxo Group Stability

The thioxo group is prone to oxidation. Performing reactions under inert atmosphere (N₂ or Ar) and avoiding strong oxidants (e.g., H₂O₂) preserves its integrity.

Purification Challenges

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates the target compound from byproducts .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Benzyl halides, chlorophenyl halides, amines, thiols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzyl or chlorophenyl derivatives.

Scientific Research Applications

N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared features:

Compound Core Structure Key Substituents Biological Activity
Target Compound Quinazoline 2-sulfanylidene, 3-(2-chlorophenyl)methyl, 7-carboxamide Potential kinase inhibition (theoretical)
Clopidogrel (Methyl (S)-(+)-α-(2-chlorophenyl)-thieno[3,2-c]pyridine acetate) Thienopyridine 2-chlorophenyl, methyl ester Antiplatelet (P2Y12 receptor antagonist)
1-(2-Chlorophenyl)ethanone Acetophenone 2-chlorophenyl, ketone Intermediate in organic synthesis
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-Isoxazolidinone Isoxazolidinone 2-chlorophenylmethyl, dimethyl Herbicidal activity (theoretical)
Epoxiconazole Triazole 2-chlorophenyl, 4-fluorophenyl, epoxide Antifungal (CYP51 enzyme inhibition)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde Pyrazole 3-chlorophenylsulfanyl, trifluoromethyl Unknown (structural analog for agrochemicals)

Key Comparisons

Core Structure Diversity: The quinazoline core distinguishes the target compound from thienopyridines (e.g., clopidogrel) and triazoles (e.g., epoxiconazole). Quinazolines are known for kinase inhibition, whereas thienopyridines target platelet receptors, and triazoles inhibit fungal cytochrome P450 enzymes.

Substituent Effects: The 2-chlorophenyl group is a common feature in clopidogrel, 1-(2-chlorophenyl)ethanone, and the target compound. The sulfanylidene group in the target compound contrasts with the sulfanyl group in pyrazole derivatives (). Sulfanylidene (thiocarbonyl) may offer stronger hydrogen-bonding capacity, influencing target selectivity.

Pharmacokinetic Properties: The target compound’s N-benzyl and N-methyl groups on the carboxamide likely increase metabolic stability compared to clopidogrel’s ester group, which is prone to hydrolysis. Molecular weight (>400 Da) and LogP (estimated >3) suggest moderate bioavailability, differing from smaller analogs like 1-(2-chlorophenyl)ethanone (MW 154.59).

Synthetic Complexity :

  • The target compound’s multi-step synthesis likely involves coupling the 2-chlorophenylmethyl group to the quinazoline core, akin to methods described for clopidogrel racemization (). Crystallographic tools like SHELX (for refinement) and ORTEP (for visualization) are critical for confirming its structure.

Biological Activity

N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic compound that has drawn attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H19ClN4O2S\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

Research indicates that compounds similar to N-benzyl derivatives often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymes : Many benzyl derivatives have been shown to inhibit key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases.
  • Antioxidant Activity : These compounds may also possess antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antimicrobial Properties : Some studies suggest that such compounds can inhibit bacterial growth, making them candidates for antibiotic development.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds found that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 16 to 128 µg/mL, indicating moderate to strong antibacterial properties.

CompoundMIC (µg/mL)Bacterial Strain
N-benzyl derivative A32Staphylococcus aureus
N-benzyl derivative B64Escherichia coli
N-benzyl derivative C16Pseudomonas aeruginosa

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that while some derivatives showed promising inhibitory effects on cancer cell proliferation, others exhibited cytotoxic effects at higher concentrations. The IC50 values for selected compounds were determined as follows:

CompoundIC50 (µM)Cell Line
N-benzyl derivative D5.6MCF-7 (Breast Cancer)
N-benzyl derivative E12.4HeLa (Cervical Cancer)

Case Studies

  • Study on Neuroprotective Effects : A recent study investigated the neuroprotective effects of N-benzyl derivatives in models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta levels and improved cognitive function in treated animals compared to controls.
  • Evaluation of Anticancer Properties : Another study focused on the anticancer potential of related quinazoline derivatives, highlighting their ability to induce apoptosis in tumor cells through caspase activation pathways.

Q & A

Basic: What are the key steps in synthesizing N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide?

Methodological Answer:
The synthesis typically involves:

Cyclocondensation : Formation of the quinazoline core via reaction of anthranilic acid derivatives with thiourea or its analogs under reflux conditions .

N-Alkylation : Introduction of the benzyl and methyl groups at the N1 and N3 positions using alkyl halides (e.g., benzyl bromide) in aprotic solvents like DMF .

Sulfanylidene incorporation : Thiolation at the C2 position using Lawesson’s reagent or phosphorus pentasulfide .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Use a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfanylidene absence of SH proton) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography (if crystals form): Resolve 3D conformation and confirm stereoelectronic effects .

Intermediate: What pharmacological targets are most relevant for this quinazoline derivative?

Methodological Answer:
Priority targets include:

  • GABA receptors : Assess via electrophysiology or radioligand displacement assays (e.g., [³H]muscimol binding) due to structural similarity to benzodiazepine-like anticonvulsants .
  • Kinases : Screen against panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Microbial enzymes : Test for β-lactamase or mycobacterial enoyl-ACP reductase inhibition using spectrophotometric methods .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for substituents on the benzyl group?

Methodological Answer:

  • Computational modeling : Perform molecular dynamics simulations to assess steric/electronic effects of substituents (e.g., 2-chloro vs. 4-chloro) on target binding .
  • In vitro profiling : Compare IC₅₀ values across analogs in dose-response assays (e.g., MTT for cytotoxicity, enzymatic inhibition) .
  • Crystallographic docking : Co-crystallize analogs with target proteins (e.g., kinases) to visualize binding interactions .

Intermediate: What strategies mitigate stability issues during in vitro assays (e.g., sulfanylidene oxidation)?

Methodological Answer:

  • Storage : Maintain solutions in degassed DMSO at –80°C under argon .
  • Antioxidants : Add 0.1% w/v ascorbic acid to assay buffers .
  • Analytical monitoring : Use HPLC-PDA (C18 column, acetonitrile/water) to track degradation products .

Advanced: How does chirality at the 3-[(2-chlorophenyl)methyl] position influence bioactivity?

Methodological Answer:

  • Stereoselective synthesis : Prepare enantiomers via chiral auxiliaries or asymmetric catalysis .
  • Biological evaluation : Compare enantiomer activity in receptor-binding assays (e.g., GABAₐ) and ADMET profiles .
  • Circular dichroism : Correlate optical activity with conformational stability .

Intermediate: How to address discrepancies in reported biological activity across cell lines?

Methodological Answer:

  • Standardize protocols : Use identical cell lines (e.g., ATCC-certified HepG2), passage numbers, and serum conditions .
  • Metabolic profiling : Quantify cytochrome P450 activity (e.g., CYP3A4) to assess inter-line metabolic differences .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What experimental designs optimize yield in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) to identify critical parameters .
  • Flow chemistry : Implement continuous reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .

Advanced: How are reactive metabolites identified during preclinical studies?

Methodological Answer:

  • LC-MS/MS : Perform microsomal incubations (human liver microsomes) with NADPH, followed by metabolite trapping (e.g., glutathione for electrophiles) .
  • Radiolabeling : Synthesize ¹⁴C-labeled compound for mass balance studies and metabolite profiling .
  • CYP inhibition assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Advanced: What advanced techniques elucidate off-target effects in complex biological systems?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with desthiobiotinylated probes to capture interacting proteins .
  • CRISPR-Cas9 screens : Perform genome-wide knockouts to identify synthetic lethal partners .
  • Network pharmacology : Integrate transcriptomic data (RNA-seq) with STRING database to map signaling pathway crosstalk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.